An In-depth Technical Guide to Methyl 2-bromofuran-3-carboxylate (CAS: 197846-06-3)
An In-depth Technical Guide to Methyl 2-bromofuran-3-carboxylate (CAS: 197846-06-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-bromofuran-3-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the bromide and carboxylate substituents on the furan ring, make it a valuable precursor for the synthesis of a diverse array of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis and characterization, and a thorough exploration of its reactivity, with a focus on palladium-catalyzed cross-coupling reactions. The information presented herein is intended to empower researchers to effectively utilize this compound in their synthetic endeavors.
Introduction: The Strategic Importance of Substituted Furans
The furan scaffold is a privileged structural motif found in numerous natural products and pharmaceutically active compounds. Its presence can significantly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. The ability to introduce diverse substituents onto the furan ring is therefore of paramount importance in drug discovery and development. Methyl 2-bromofuran-3-carboxylate serves as a key intermediate, offering two distinct points of functionalization: the reactive bromide at the C2 position, ideal for cross-coupling reactions, and the ester at the C3 position, which can be further modified.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 197846-06-3 | [1] |
| Molecular Formula | C₆H₅BrO₃ | [1] |
| Molecular Weight | 205.01 g/mol | [1] |
| Appearance | Solid | N/A |
| Melting Point | 160-163 °C (for the corresponding carboxylic acid) | N/A |
| InChI Key | XXUUZVIMSVBWIQ-UHFFFAOYSA-N | [2] |
Safety Profile:
Methyl 2-bromofuran-3-carboxylate is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthesis and Characterization
Synthesis of Methyl 2-bromofuran-3-carboxylate
This synthesis involves the electrophilic bromination of methyl furan-3-carboxylate using N-bromosuccinimide (NBS), a mild and selective brominating agent for electron-rich heterocycles.[3][4]
Reaction Scheme:
Figure 1: Synthesis of Methyl 2-bromofuran-3-carboxylate.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl furan-3-carboxylate (1.0 eq) in anhydrous acetonitrile (10 mL per mmol of substrate).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Dissolve N-bromosuccinimide (1.05 eq) in anhydrous acetonitrile and add it dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.
Spectroscopic Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized compound.
¹H NMR (Predicted, 500 MHz, CDCl₃):
-
δ 7.45 (d, J = 2.0 Hz, 1H, H-5)
-
δ 6.40 (d, J = 2.0 Hz, 1H, H-4)
-
δ 3.85 (s, 3H, OCH₃)
¹³C NMR (Predicted, 125 MHz, CDCl₃):
-
δ 163.5 (C=O)
-
δ 145.0 (C-5)
-
δ 125.0 (C-2)
-
δ 115.0 (C-3)
-
δ 110.0 (C-4)
-
δ 52.0 (OCH₃)
FTIR (KBr, cm⁻¹):
-
~3100: C-H stretch (aromatic)
-
~2950: C-H stretch (methyl)
-
~1720: C=O stretch (ester)
-
~1580, 1450: C=C stretch (furan ring)
-
~1250: C-O stretch (ester)
-
~1050: C-O-C stretch (furan ring)
-
~750: C-Br stretch
Mass Spectrometry (EI):
-
m/z (relative intensity): 204/206 ([M]⁺, isotopic pattern for Br), 173/175 ([M-OCH₃]⁺), 145/147 ([M-COOCH₃]⁺)
Reactivity and Synthetic Applications
The bromine atom at the C2 position of Methyl 2-bromofuran-3-carboxylate is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Figure 2: Key Cross-Coupling Reactions of Methyl 2-bromofuran-3-carboxylate.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds.[3]
Reaction Scheme:
Figure 3: Suzuki-Miyaura Coupling Reaction.
Experimental Protocol:
-
Reaction Setup: In a pressure tube, combine Methyl 2-bromofuran-3-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed mixture of toluene and water (4:1, 0.2 M).
-
Reaction: Seal the tube and heat the mixture at 80 °C for 4-6 hours with vigorous stirring.
-
Work-up and Purification: After cooling, dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.[5]
Heck Reaction
The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a substituted alkene.[6][7]
Reaction Scheme:
Figure 4: Heck Reaction.
Experimental Protocol:
-
Reaction Setup: To a Schlenk flask, add Methyl 2-bromofuran-3-carboxylate (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and triphenylphosphine (PPh₃, 4 mol%).
-
Reagent Addition: Add anhydrous dimethylformamide (DMF, 0.2 M), the alkene (e.g., styrene, 1.5 eq), and triethylamine (Et₃N, 2.0 eq).
-
Reaction: Degas the mixture with argon and heat at 100 °C for 12 hours.
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with diethyl ether. Wash the organic phase with water and brine, dry over magnesium sulfate, and concentrate. Purify by column chromatography.
Buchwald-Hartwig Amination
This reaction is a premier method for the synthesis of aryl amines from aryl halides.[8][9][10]
Reaction Scheme:
Figure 5: Buchwald-Hartwig Amination.
Experimental Protocol:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%), (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 3.0 mol%), and sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Reagent Addition: Add Methyl 2-bromofuran-3-carboxylate (1.0 eq) and the desired amine (e.g., morpholine, 1.2 eq), followed by anhydrous toluene (0.1 M).
-
Reaction: Degas the mixture and heat at 110 °C for 8-12 hours.
-
Work-up and Purification: After cooling, filter the mixture through a pad of Celite, washing with toluene. Concentrate the filtrate and purify the residue by column chromatography.[8]
Stille Coupling
The Stille reaction couples the aryl bromide with an organostannane reagent.[11][12][13]
Reaction Scheme:
Figure 6: Stille Coupling Reaction.
Experimental Protocol:
-
Reaction Setup: To a flame-dried flask under argon, add Methyl 2-bromofuran-3-carboxylate (1.0 eq), Pd(PPh₃)₄ (5 mol%), and lithium chloride (LiCl, 3.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M).
-
Reagent Addition: Add the organostannane reagent (e.g., tributyl(vinyl)stannane, 1.1 eq) via syringe.
-
Reaction: Heat the mixture to 70 °C and stir for 12-16 hours.
-
Work-up and Purification: Cool the reaction, quench with a saturated aqueous solution of potassium fluoride (KF), and stir for 30 minutes. Filter the resulting precipitate and extract the filtrate with ethyl acetate. Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography.
Other Transformations: Lithiation and Grignard Reagent Formation
The bromine atom can also be exploited for metal-halogen exchange to generate a nucleophilic furan species.
-
Lithiation: Treatment with an organolithium reagent, such as n-butyllithium, at low temperatures (-78 °C) can generate the 2-lithiofuran derivative.[14] This highly reactive intermediate can then be quenched with various electrophiles (e.g., aldehydes, ketones, CO₂) to introduce a wide range of substituents at the C2 position.
-
Grignard Reagent Formation: Reaction with magnesium metal in an ethereal solvent like THF can form the corresponding Grignard reagent.[11][15][16] This organomagnesium compound is a potent nucleophile that can react with a variety of electrophiles in a similar fashion to the organolithium species.
Conclusion
Methyl 2-bromofuran-3-carboxylate is a valuable and versatile building block for organic synthesis. Its straightforward preparation and the diverse reactivity of the C-Br bond, particularly in palladium-catalyzed cross-coupling reactions, provide access to a wide array of substituted furan derivatives. The protocols and data presented in this guide are intended to serve as a practical resource for researchers in drug discovery and materials science, facilitating the exploration of novel chemical space and the development of innovative molecular architectures.
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